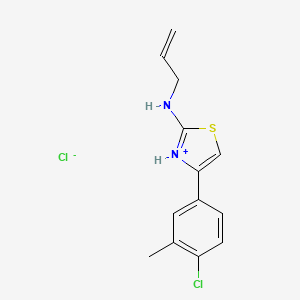

![molecular formula C12H9FN4O B1438633 1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-48-2](/img/structure/B1438633.png)

1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Overview

Description

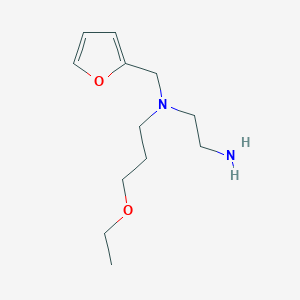

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, has been reported. These compounds were synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, yellow crystals of a similar compound were produced with a yield of 67%, melting point of 154–156 °C, and specific NMR shifts .Scientific Research Applications

Pharmacological Significance

Pyridazinone derivatives, including the compounds , have been recognized for their diverse pharmacological activities. They serve as a versatile pharmacophore, which is a part of the molecule responsible for its biological action, in medicinal chemistry . The easy functionalization of these compounds allows for the design and synthesis of new drugs with a wide range of effects.

Applications::Anti-Cancer Research

Pyridazinone derivatives have shown promise in anti-cancer research. They have been tested for antiproliferative activity against human tumor cell lines, with certain derivatives demonstrating potency against human cytomegalovirus .

Applications::Agrochemical Applications

The structural versatility of pyridazinone derivatives makes them suitable for use in agrochemicals . They can be incorporated into compounds used as herbicides or pesticides.

Applications::Cardiovascular Research

Pyridazinones have cardiotonic activities, which means they can increase the contractility of the heart muscles . This property is beneficial in the development of treatments for heart failure and other cardiovascular conditions.

Applications::Neurological Disorders

Given their potential anticonvulsant properties, these compounds could be significant in the treatment of neurological disorders .

Applications::Respiratory Therapeutics

Pyridazinone derivatives have shown antiasthmatic properties, which could be harnessed to treat respiratory conditions .

Applications::Gastrointestinal Treatments

These compounds have been associated with antiulcer activities, suggesting their use in gastrointestinal treatments .

Applications::Analgesic and Anti-Inflammatory Research

The analgesic and anti-inflammatory properties of pyridazinone derivatives make them candidates for developing new pain management drugs .

Applications::Future Directions

Pyridazin-3 (2H)-ones, which are similar to the compound , have been the subject of extensive research due to their diverse pharmacological activities. They are considered ‘privileged structures’ in medicinal chemistry and are used in many drug discovery programs . Therefore, it’s reasonable to expect that future research could further explore the potential applications of “1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” and similar compounds.

properties

IUPAC Name |

1-(4-fluorophenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O/c1-7-10-6-14-17(11(10)12(18)16-15-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSKJBVIZNKUAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C2=C1C=NN2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1438555.png)

acetate](/img/structure/B1438556.png)

![1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride](/img/structure/B1438558.png)

![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine](/img/structure/B1438567.png)

![[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine](/img/structure/B1438572.png)